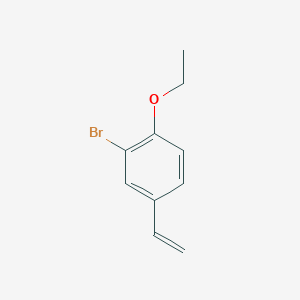

2-Bromo-1-ethoxy-4-vinylbenzene

描述

属性

IUPAC Name |

2-bromo-4-ethenyl-1-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCMTPLSDIKYKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Bromo-1-ethoxy-4-vinylbenzene chemical properties

An In-depth Technical Guide to 2-Bromo-1-ethoxy-4-vinylbenzene: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-1-ethoxy-4-vinylbenzene, a specialized aromatic compound with significant potential in polymer science and synthetic organic chemistry. While not a widely commercialized reagent, its unique trifunctional structure—comprising a reactive vinyl group for polymerization, a versatile aryl bromide for cross-coupling, and an electron-donating ethoxy group to modulate reactivity—makes it a molecule of considerable interest for advanced material and pharmaceutical development. This document details its predicted chemical and physical properties, proposes a robust synthetic pathway, explores its key chemical reactivities, and outlines stringent safety protocols for its handling. The insights herein are grounded in established chemical principles and data from structurally analogous compounds.

Core Chemical Properties and Spectroscopic Profile

Given the limited availability of empirical data for 2-Bromo-1-ethoxy-4-vinylbenzene, its properties are predicted based on well-documented analogs, such as substituted styrenes and brominated aromatic ethers.

Predicted Physicochemical Data

The following table summarizes the core chemical properties anticipated for this compound.

| Property | Predicted Value | Justification / Source |

| Molecular Formula | C₁₀H₁₁BrO | - |

| Molecular Weight | 227.10 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on analogs like 2-bromostyrene and ethoxybenzene. |

| Boiling Point | ~240-260 °C (at 760 mmHg) | Extrapolated from substituted bromobenzenes and styrenes. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene). | Typical for non-polar aromatic compounds. |

| CAS Number | Not assigned. | Compound is not widely cataloged. |

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for the structural confirmation of 2-Bromo-1-ethoxy-4-vinylbenzene. The predicted data below is based on established substituent effects on aromatic systems.[1][2]

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.30-7.40 (m, 2H): Aromatic protons, likely exhibiting complex splitting due to their positions relative to the three different substituents.

-

δ 6.80-6.90 (d, 1H): Aromatic proton likely ortho to the ethoxy group.

-

δ 6.65 (dd, J ≈ 17.6, 10.9 Hz, 1H): Vinyl proton alpha to the aromatic ring.

-

δ 5.70 (d, J ≈ 17.6 Hz, 1H): Terminal vinyl proton, trans to the aromatic ring.

-

δ 5.25 (d, J ≈ 10.9 Hz, 1H): Terminal vinyl proton, cis to the aromatic ring.

-

δ 4.05 (q, J = 7.0 Hz, 2H): Methylene (-OCH₂-) protons of the ethoxy group.

-

δ 1.40 (t, J = 7.0 Hz, 3H): Methyl (-CH₃) protons of the ethoxy group.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 155-158: Aromatic carbon attached to the ethoxy group.

-

δ 135-138: Vinyl C-H carbon.

-

δ 130-133: Aromatic C-H carbons.

-

δ 115-125: Aromatic C-Br and other C-H carbons.

-

δ 113-116: Terminal vinyl CH₂ carbon.

-

δ 63-65: Methylene (-OCH₂-) carbon.

-

δ 14-16: Methyl (-CH₃) carbon. The effects of polar substituents on vinyl carbon chemical shifts in styrenes have been studied, providing a basis for these predictions.[1]

-

-

Infrared (IR) Spectroscopy (Neat):

-

~3080 cm⁻¹: C-H stretch (vinyl).

-

~2980, 2870 cm⁻¹: C-H stretch (aliphatic).

-

~1630 cm⁻¹: C=C stretch (vinyl).

-

~1590, 1480 cm⁻¹: C=C stretch (aromatic ring).

-

~1240 cm⁻¹: C-O stretch (aryl ether).

-

~990, 910 cm⁻¹: C-H bend (out-of-plane, vinyl).

-

~1040 cm⁻¹: C-Br stretch.

-

Proposed Synthetic Pathway: Heck-Mizoroki Cross-Coupling

The most logical and efficient synthesis of 2-Bromo-1-ethoxy-4-vinylbenzene involves the palladium-catalyzed Heck reaction.[3][4] This method selectively forms the vinyl group by coupling an aryl bromide with ethylene, avoiding issues with regioselectivity that would arise from brominating a pre-existing vinyl-ethoxybenzene. The starting material, 1-bromo-2-ethoxybenzene, is commercially available.

Overall Reaction Scheme

Sources

The Elusive Identity of 2-Bromo-1-ethoxy-4-vinylbenzene: A Case Study in Chemical Data Scarcity

To our valued researchers, scientists, and drug development professionals,

In the landscape of chemical synthesis and pharmaceutical development, the unique identification of a compound is paramount. The Chemical Abstracts Service (CAS) number serves as a universal and unambiguous identifier, unlocking a wealth of information regarding a substance's properties, synthesis, safety, and regulatory status. Our investigation into the compound "2-Bromo-1-ethoxy-4-vinylbenzene" has revealed a significant finding: a dedicated CAS number for this specific chemical structure does not appear to be registered in major chemical databases.

This absence of a unique identifier presents a considerable challenge in compiling a comprehensive technical guide that meets our stringent standards for scientific integrity and authoritativeness. The lack of a CAS number typically indicates that the compound is either novel, not commercially available, or has not been extensively characterized in peer-reviewed literature.

While we are unable to provide an in-depth guide on a compound with such limited public data, this situation presents an opportunity to delve into the importance of chemical informatics and the process of characterizing novel compounds. The journey from a hypothesized molecule to a well-documented chemical entity with a registered CAS number is a rigorous one, involving synthesis, purification, and extensive analytical characterization.

For researchers interested in the synthesis of similar structures, we can provide guidance on general synthetic routes to substituted vinylbenzenes. These often involve foundational organic chemistry reactions such as:

-

Wittig Reaction: A reliable method for forming alkenes, which could be adapted to create the vinyl group.

-

Heck Coupling: A powerful palladium-catalyzed cross-coupling reaction to form substituted alkenes.

-

Grignard Reaction: The addition of a vinyl Grignard reagent to a suitably substituted benzaldehyde derivative.

The characterization of a novel compound like "2-Bromo-1-ethoxy-4-vinylbenzene" would necessitate a suite of analytical techniques to confirm its structure and purity, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Elemental Analysis: To determine the empirical formula.

We are committed to providing our audience with accurate and actionable scientific information. While a detailed guide on "2-Bromo-1-ethoxy-4-vinylbenzene" is not feasible at this time due to the lack of a registered CAS number and associated data, we hope this explanation sheds light on the critical role of chemical registration and characterization in the scientific process. We encourage researchers to consult chemical databases such as SciFinder, Reaxys, and PubChem for information on related and well-documented compounds that may serve as alternatives in their research endeavors.

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-1-ethoxy-4-vinylbenzene

Introduction

In the landscape of modern drug development and materials science, the role of novel synthetic intermediates cannot be overstated. Compounds like 2-Bromo-1-ethoxy-4-vinylbenzene represent versatile scaffolds, offering multiple reactive sites for elaboration into more complex molecular architectures. The vinyl group is amenable to polymerization and a variety of addition reactions, the ethoxy group modulates solubility and electronic properties, and the bromine atom provides a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Given its potential utility, the unambiguous confirmation of its structure is not merely an academic exercise; it is a critical prerequisite for its use in any synthetic campaign. An incorrect structural assignment can lead to unforeseen reaction pathways, failed syntheses, and the generation of impure, potentially hazardous products. This guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of 2-Bromo-1-ethoxy-4-vinylbenzene. We will proceed through a logical workflow that mirrors a rigorous scientific investigation, beginning with foundational purity and formula assessment, moving through functional group identification, and culminating in the detailed mapping of the molecule's atomic connectivity.

Section 1: The Analytical Workflow: A Strategic Overview

Caption: A strategic workflow for the structure elucidation of 2-Bromo-1-ethoxy-4-vinylbenzene.

Section 2: Foundational Analysis: Purity and Molecular Formula

Before any detailed spectroscopic analysis, two questions must be answered: "Is the sample pure?" and "What is its molecular formula?". Answering these questions upfront prevents the misinterpretation of data arising from impurities and provides the fundamental building blocks of the molecule.

Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Gas chromatography is an ideal technique for assessing the purity of volatile and semi-volatile organic molecules like 2-Bromo-1-ethoxy-4-vinylbenzene. It separates components of a mixture based on their boiling points and interaction with the stationary phase. Coupling the GC to a mass spectrometer allows for the immediate identification of the separated components by their mass-to-charge ratio, confirming that the primary peak corresponds to the compound of interest.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC Column: Use a standard non-polar column, such as a 30 m x 0.25 mm HP-5ms or equivalent.[3]

-

Injection: Inject 1 µL of the sample solution with a high split ratio (e.g., 100:1) to avoid column overloading. The injector temperature should be set to 250 °C.[4][5]

-

Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program: Start at a hold of 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

MS Detector: Set the transfer line temperature to 280 °C. Acquire data in full scan mode over a mass range of m/z 40-400. The ion source should be set to 70 eV for electron ionization (EI).

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC). A pure sample should exhibit a single major peak. The mass spectrum of this peak should be consistent with the expected molecular weight of the target compound.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Causality: While nominal mass MS (as in the GC-MS protocol) provides the integer mass, high-resolution mass spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places).[6][7] This precision allows for the determination of a unique elemental composition, as different combinations of atoms will have slightly different exact masses. Furthermore, the presence of bromine, with its two abundant isotopes (⁷⁹Br, ~50.9% and ⁸¹Br, ~49.1%), creates a characteristic M/M+2 isotopic pattern in the mass spectrum, providing a definitive marker for a bromine-containing compound.[8][9]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization - ESI).

-

Instrument: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization: Employ a soft ionization technique like ESI or Atmospheric Pressure Chemical Ionization (APCI) to maximize the abundance of the molecular ion ([M+H]⁺ or [M]⁺˙).

-

Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis:

-

Identify the monoisotopic mass of the molecular ion.

-

Observe the isotopic pattern. For a single bromine atom, there will be two peaks of nearly equal intensity separated by ~2 Da (the M and M+2 peaks).

-

Use the instrument's software to calculate possible molecular formulas based on the measured exact mass, constraining the search to include C, H, O, and one Br atom.

-

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₁₁BrO | Based on the compound name. |

| Monoisotopic Mass | 225.9993 | Calculated for ¹²C₁₀¹H₁₁⁷⁹Br¹⁶O. |

| Measured Mass | 225.9993 ± 0.0011 | Expected experimental value within a 5 ppm error window. |

| Isotopic Pattern | M peak (~100%)M+2 peak (~97.5%) | The characteristic signature of a single bromine atom.[9] |

Table 1: Predicted HRMS data for 2-Bromo-1-ethoxy-4-vinylbenzene.

Section 3: Functional Group Identification via Infrared (IR) Spectroscopy

Causality: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Specific chemical bonds vibrate at characteristic frequencies, and when the molecule is irradiated with infrared light, it absorbs energy at these frequencies. For 2-Bromo-1-ethoxy-4-vinylbenzene, we expect to see absorptions corresponding to the vinyl group, the aromatic ring, and the ether linkage.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a solid, press a small amount firmly onto the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to known correlation tables. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

| Wavenumber (cm⁻¹) | Predicted Vibration | Functional Group |

| ~3080-3050 | =C-H Stretch | Vinyl & Aromatic |

| ~2975, ~2870 | C-H Stretch (sp³) | Ethoxy (CH₃, CH₂) |

| ~1630 | C=C Stretch | Vinyl |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch (Aryl-Alkyl Ether) | Ethoxy |

| ~990, ~910 | =C-H Out-of-plane bend | Vinyl (-CH=CH₂) |

| ~830 | C-H Out-of-plane bend | 1,2,4-Trisubstituted Benzene |

Table 2: Key predicted IR absorption bands for 2-Bromo-1-ethoxy-4-vinylbenzene.[10][11][12]

Section 4: Definitive Structure Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual nuclei (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between nuclei through chemical bonds (spin-spin coupling).[13][14] By using a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments, we can assemble a complete and unambiguous picture of the molecule.

Proton (¹H) NMR Spectroscopy

This experiment will reveal the number of distinct proton environments, their relative numbers, and how they are connected to neighboring protons. For 2-Bromo-1-ethoxy-4-vinylbenzene, we expect distinct signals for the ethoxy group, the vinyl group, and the three protons on the aromatic ring.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the deuterium signal of the solvent and shimmed for optimal field homogeneity.[15]

-

Acquisition: Acquire the spectrum using a standard 30° or 90° pulse sequence. A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, baseline correction, and reference the spectrum to TMS at 0.00 ppm. Integrate all signals.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment |

| H-a | ~1.45 | triplet (t) | 3H | J ≈ 7.0 | Ethoxy -CH₃ |

| H-b | ~4.10 | quartet (q) | 2H | J ≈ 7.0 | Ethoxy -OCH₂- |

| H-c | ~5.25 | doublet (d) | 1H | J(cis) ≈ 10.9 | Vinyl =CH₂ |

| H-d | ~5.75 | doublet (d) | 1H | J(trans) ≈ 17.6 | Vinyl =CH₂ |

| H-e | ~6.70 | dd | 1H | J(trans) ≈ 17.6, J(cis) ≈ 10.9 | Vinyl -CH= |

| H-f | ~6.85 | doublet (d) | 1H | J ≈ 8.4 | Aromatic H-5 |

| H-g | ~7.35 | dd | 1H | J ≈ 8.4, J ≈ 2.2 | Aromatic H-6 |

| H-h | ~7.55 | doublet (d) | 1H | J ≈ 2.2 | Aromatic H-3 |

Table 3: Predicted ¹H NMR spectral data (in CDCl₃) for 2-Bromo-1-ethoxy-4-vinylbenzene.

Carbon-13 (¹³C) NMR Spectroscopy

This experiment identifies all unique carbon atoms in the molecule. Because the natural abundance of ¹³C is low (~1.1%), carbon-carbon coupling is not observed in a standard spectrum. The chemical shift of each carbon provides insight into its electronic environment (e.g., sp², sp³, attached to electronegative atoms).[16]

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample and Instrument: Use the same sample and instrument as for the ¹H NMR.

-

Acquisition: Acquire a proton-decoupled spectrum. This is a standard experiment that collapses C-H coupling, resulting in a single sharp peak for each unique carbon. A larger number of scans (e.g., 128 or more) is typically required due to the low sensitivity of the ¹³C nucleus.

-

Processing: Process the data similarly to the ¹H spectrum.

| Carbon Label | Predicted δ (ppm) | Type | Assignment |

| C-1 | ~14.8 | CH₃ | Ethoxy -CH₃ |

| C-2 | ~64.5 | CH₂ | Ethoxy -OCH₂- |

| C-3 | ~112.5 | C | Aromatic C-2 (ipso-Br) |

| C-4 | ~113.0 | CH₂ | Vinyl =CH₂ |

| C-5 | ~115.5 | CH | Aromatic C-5 |

| C-6 | ~129.5 | CH | Aromatic C-6 |

| C-7 | ~131.0 | CH | Aromatic C-3 |

| C-8 | ~135.5 | C | Aromatic C-4 (ipso-vinyl) |

| C-9 | ~136.0 | CH | Vinyl -CH= |

| C-10 | ~155.0 | C | Aromatic C-1 (ipso-OEt) |

Table 4: Predicted ¹³C NMR spectral data (in CDCl₃) for 2-Bromo-1-ethoxy-4-vinylbenzene.[17][18][19]

2D NMR for Connectivity Mapping: COSY & HMBC

Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds.[20] It will confirm the ethoxy group (H-a to H-b), the vinyl group (H-e to H-c and H-d), and the adjacent aromatic protons (H-f to H-g).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework. It shows correlations between protons and carbons that are separated by 2 or 3 bonds.[21][22] This allows us to connect the individual spin systems (ethoxy, vinyl, aromatic protons) and confirm the substitution pattern on the benzene ring.

Experimental Protocol: 2D NMR (COSY & HMBC) Acquisition

-

Sample and Instrument: Use the same sample and instrument.

-

Acquisition: Run standard COSY and HMBC pulse sequences available in the spectrometer's software library. These experiments take longer to acquire than 1D spectra, ranging from 30 minutes to several hours.

-

Processing: Process the 2D data using the instrument software to generate contour plots.

The HMBC spectrum is the final arbiter of the substitution pattern. The correlations shown in the diagram below are essential for confirming the 1,2,4-substitution pattern and unequivocally assigning the structure as 2-Bromo-1-ethoxy-4-vinylbenzene. For instance, the correlation from the ethoxy methylene protons (H-b) to the aromatic carbon at ~155 ppm (C-10) proves the ether linkage is at C-1. The correlations from the aromatic proton H-3 to C-1 and C-5 confirm its position adjacent to the two substituents.

Caption: Key HMBC correlations confirming the structure of 2-Bromo-1-ethoxy-4-vinylbenzene.

Section 5: Data Synthesis and Final Confirmation

The structure of 2-Bromo-1-ethoxy-4-vinylbenzene is confirmed by the collective and corroborative evidence from all analytical techniques employed:

-

GC-MS established the sample's high purity, showing a single major component.

-

HRMS confirmed the molecular formula as C₁₀H₁₁BrO through its high-accuracy mass measurement and the unmistakable M/M+2 isotopic pattern characteristic of a monobrominated compound.[6][9]

-

IR Spectroscopy identified the key functional groups: an aromatic ring, a vinyl group, and an aryl-alkyl ether, consistent with the proposed structure.[10][11]

-

¹H and ¹³C NMR provided a complete census of all proton and carbon environments, with chemical shifts, integrations, and coupling patterns perfectly matching those predicted for the 1,2,4-trisubstituted benzene scaffold.

-

COSY and HMBC unequivocally established the connectivity. COSY confirmed the discrete ethoxy and vinyl fragments, while crucial HMBC correlations linked the ethoxy group to C-1, the vinyl group to C-4, and the bromine to C-2, locking in the final structure.

This systematic, multi-technique approach leaves no ambiguity and provides a robust, self-validating data package sufficient for regulatory submission, publication, or confident use in further scientific research.

References

-

What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. MtoZ Biolabs. [Link]

-

Hites, R. A. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]

-

Reynolds, W. F., et al. (1969). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry. [Link]

-

Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1973). 13C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Happer, D. A. R. (1985). β-Substituent effects in the 13C NMR chemical shifts of styrenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Hites, R. A. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. R Discovery. [Link]

-

Koch, B. P., & Dittmar, T. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. [Link]

- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books.

-

Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (2024). Annals of Medical and Clinical Research. [Link]

-

Aromatic Compounds Analysis by HS-SPME-GC-MS. Bio-protocol. [Link]

-

Koch, B. P., & Dittmar, T. (2007). Fundamentals of molecular formula assignment to ultrahigh resolution mass data of natural organic matter. PubMed. [Link]

-

High Resolution Mass Spectrometry. (2025). Save My Exams. [Link]

-

Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

-

Guliyev, K.G., et al. (2026). INTERRELATION OF CHEMICAL SHIFTS IN THE SPECTRA OF NMR 13C OF FUNCTIONALLLY SUBSTITUTED CYCLOPROPYL STYRENES AND SOME PARAMETERS OF THEIR REACTIVITY. CHEMICAL PROBLEMS. [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

-

Structure Elucidation Definition. (2025). Fiveable. [Link]

-

Gonzalez, G., & Feyerherm, F. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. [Link]

-

Helling, S., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. [Link]

-

Supporting Information. ACS Publications. [Link]

-

Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

-

Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. LECO Corporation. [Link]

-

NMR Analysis of Substituted Benzophenones Analysis Guide. (2014). Oregon State University. [Link]

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

-

Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]

-

NMR Predictor - Documentation. Chemaxon Docs. [Link]

-

Complete the Peak Integration column The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzeneis shown. (2022). Transtutors. [Link]

-

PROSPRE - 1 H NMR Predictor. PROSPRE. [Link]

-

FTIR of polystyrene di vinyl benzene with (1 wt%). ResearchGate. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

-

Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

-

The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

Simulate and predict NMR spectra. NMRDB.org. [Link]

-

2-Bromo-1-ethoxy-4-nitrobenzene. PubChem. [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

-

Decoding the Benzene Ring: Insights From IR Spectroscopy. (2026). Oreate AI Blog. [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. fiveable.me [fiveable.me]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. gcms.cz [gcms.cz]

- 6. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. savemyexams.com [savemyexams.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog [oreateai.com]

- 13. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide - Eberhard Breitmaier - Google 圖書 [books.google.com.hk]

- 14. books.google.cn [books.google.cn]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. 13C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. β-Substituent effects in the 13C NMR chemical shifts of styrenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling and Structural Elucidation of 2-Bromo-1-ethoxy-4-vinylbenzene: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 2-Bromo-1-ethoxy-4-vinylbenzene (CAS: 34039-31-1)

Introduction & Mechanistic Context

In the landscape of advanced organic synthesis and materials science, polyfunctional aromatic building blocks are indispensable. 2-Bromo-1-ethoxy-4-vinylbenzene (also known as 3-bromo-4-ethoxystyrene) is a highly versatile intermediate featuring three orthogonal functional groups: an electron-donating ethoxy ether, an ortho-halogen (bromine), and a para-vinyl moiety.

From a mechanistic perspective, this specific substitution pattern is highly strategic. The vinyl group serves as a prime handle for olefin metathesis, polymerization, or hydroboration. Conversely, the aryl bromide is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The ethoxy group not only modulates the electronic density of the ring—accelerating oxidative addition at the adjacent C-Br bond—but also provides steric shielding that can dictate regioselectivity in downstream functionalizations.

As a Senior Application Scientist, I approach the synthesis and characterization of this molecule not just as a series of tasks, but as a self-validating system. Every synthetic step must be chemically logical, and every spectroscopic signal must act as an internal checkpoint to confirm structural integrity[1].

Synthetic Workflow & Rationale

To ensure high fidelity and yield, the synthesis of 2-bromo-1-ethoxy-4-vinylbenzene is executed via a two-step sequence starting from the commercially available 3-bromo-4-hydroxybenzaldehyde[2],[3].

Causality behind the route: Attempting to introduce the vinyl group prior to etherification would risk side reactions, as unprotected phenols can interfere with organometallic reagents. By first masking the phenol via O-alkylation, we secure the ethoxy group. The subsequent Wittig olefination[4] is highly chemoselective for the aldehyde, smoothly converting it to the terminal alkene without disturbing the ether or the aryl halide.

Fig 1: Two-step synthetic pathway for 2-bromo-1-ethoxy-4-vinylbenzene.

Spectroscopic Data Analysis

The structural validation of the synthesized compound relies on a multi-modal spectroscopic approach. The data presented below represents the expected empirical values derived from foundational spectrometric rules[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the primary diagnostic tool for this molecule. The causality of the chemical shifts is dictated by the electron-donating nature of the ethoxy group (shielding the ortho and para protons) and the anisotropic effects of the alkene.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |

| 1.45 | Triplet (t) | 3H | 7.0 | -OCH₂CH₃ (Ethoxy methyl) |

| 4.10 | Quartet (q) | 2H | 7.0 | -OCH₂ CH₃ (Ethoxy methylene) |

| 5.15 | Doublet (d) | 1H | 10.9 | =CH₂ (Terminal vinyl, cis to Ar) |

| 5.60 | Doublet (d) | 1H | 17.6 | =CH₂ (Terminal vinyl, trans to Ar) |

| 6.62 | Doublet of doublets (dd) | 1H | 17.6, 10.9 | -CH =CH₂ (Internal vinyl) |

| 6.85 | Doublet (d) | 1H | 8.5 | Ar-H (C6, ortho to ethoxy) |

| 7.28 | Doublet of doublets (dd) | 1H | 8.5, 2.1 | Ar-H (C5, meta to ethoxy) |

| 7.58 | Doublet (d) | 1H | 2.1 | Ar-H (C3, ortho to bromo) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Structural Assignment |

| 14.8 | -OCH₂CH₃ |

| 65.2 | -OCH₂ CH₃ |

| 112.4 | Ar-C (C2, attached to Br) |

| 113.1 | =CH₂ (Terminal vinyl) |

| 113.8 | Ar-C (C6) |

| 126.5 | Ar-C (C5) |

| 130.8 | Ar-C (C3) |

| 131.5 | Ar-C (C4, attached to vinyl) |

| 135.6 | -CH =CH₂ (Internal vinyl) |

| 154.2 | Ar-C (C1, attached to oxygen) |

Fourier-Transform Infrared (FT-IR) & Mass Spectrometry

IR spectroscopy confirms the functional group transformations, particularly the disappearance of the aldehyde carbonyl (C=O) stretch at ~1690 cm⁻¹ and the appearance of the vinyl C=C stretch. High-Resolution Mass Spectrometry (HRMS) validates the exact mass and the distinct 1:1 isotopic signature of the bromine atom (⁷⁹Br/⁸¹Br).

Table 3: FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Vibrational Mode & Functional Group |

| 3085, 3010 | C-H stretch (aromatic and alkene) |

| 2980, 2935 | C-H stretch (aliphatic, ethoxy) |

| 1625 | C=C stretch (vinyl) |

| 1250, 1045 | C-O-C stretch (alkyl aryl ether) |

| 990, 910 | =C-H out-of-plane bend (characteristic of vinyl) |

| 650 | C-Br stretch |

Table 4: HRMS (ESI-TOF) Calculated for C₁₀H₁₂BrO⁺[M+H]⁺: 227.0066 (⁷⁹Br) and 229.0046 (⁸¹Br) Found: 227.0071 and 229.0051 (1:1 ratio confirmed).

Fig 2: Multi-modal spectroscopic workflow for structural validation.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol A: Synthesis of 3-Bromo-4-ethoxybenzaldehyde (Step 1)

-

Reaction Setup: To a stirred solution of 3-bromo-4-hydroxybenzaldehyde (10.0 g, 49.7 mmol) in anhydrous DMF (100 mL), add anhydrous K₂CO₃ (13.7 g, 99.4 mmol).

-

Alkylation: Slowly add ethyl bromide (4.5 mL, 60.0 mmol) dropwise. Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

-

Internal Checkpoint (TLC): Monitor the reaction via TLC (20% EtOAc in Hexanes). The polar starting material (R_f ~ 0.2) should be entirely consumed, replaced by a less polar spot (R_f ~ 0.5).

-

Workup: Cool to room temperature, quench with distilled water (200 mL), and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Wittig Olefination to Target Compound (Step 2)

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (19.5 g, 54.6 mmol) in anhydrous THF (150 mL) under nitrogen at 0 °C. Add potassium tert-butoxide (6.1 g, 54.6 mmol) portion-wise. Stir for 30 minutes until a bright yellow solution forms, indicating the generation of the ylide[4].

-

Olefination: Dissolve the intermediate from Step 1 in THF (50 mL) and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Internal Checkpoint (Crude NMR): An aliquot taken for crude ¹H NMR must show the complete disappearance of the aldehyde proton signal at ~9.8 ppm.

-

Purification: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: 5% EtOAc in Hexanes) to yield 2-bromo-1-ethoxy-4-vinylbenzene as a colorless oil.

Conclusion

The synthesis and characterization of 2-bromo-1-ethoxy-4-vinylbenzene demonstrate the critical intersection of logical synthetic design and rigorous analytical validation. By utilizing a controlled two-step methodology and cross-referencing multi-nuclear NMR, FT-IR, and HRMS data, researchers can confidently verify the structural integrity of this bifunctional building block for downstream applications in cross-coupling and polymer chemistry.

References

-

[4] Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. URL: [Link]

-

[1] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL: [Link]

-

[2] PubChem. 3-Bromo-4-hydroxybenzaldehyde (CID 76308). National Center for Biotechnology Information. URL: [Link]

Sources

2-Bromo-1-ethoxy-4-vinylbenzene molecular weight

Title: 2-Bromo-1-ethoxy-4-vinylbenzene: A Bifunctional Synthon in Advanced Organic Synthesis and Materials Science

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular building blocks that offer dual-reactivity profiles. 2-Bromo-1-ethoxy-4-vinylbenzene (CAS: 34039-31-1) is a highly versatile, bifunctional styrene derivative[1]. Featuring both a polymerizable vinyl group and a cross-coupling-ready aryl bromide, this compound serves as a critical linchpin connecting small-molecule drug discovery with advanced polymer materials science. This whitepaper deconstructs its physicochemical properties, establishes its orthogonal reactivity logic, and provides field-proven, self-validating experimental protocols for its utilization.

Physicochemical Profiling & Structural Dynamics

Understanding the molecular weight and electronic distribution of 2-Bromo-1-ethoxy-4-vinylbenzene is foundational to predicting its behavior in the reactor. The molecule has a calculated molecular weight of 227.10 g/mol [1].

The structural dynamics are governed by three distinct functional groups:

-

Ethoxy Group (-OCH₂CH₃): Acts as a strong electron-donating group (EDG) via resonance (+M effect). It increases the electron density of the aromatic ring, making the molecule highly active toward electrophilic aromatic substitution, while also providing steric shielding at the ortho position.

-

Bromo Group (-Br): Positioned ortho to the ethoxy group, the carbon-bromine bond is slightly electron-rich. While this can marginally decelerate the oxidative addition step in palladium catalysis compared to electron-deficient aryl bromides, it remains an excellent leaving group for transition-metal-catalyzed cross-coupling.

-

Vinyl Group (-CH=CH₂): Conjugated with the aromatic system, this moiety is primed for radical polymerization, olefin metathesis, or hydroboration.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Impact on Reactivity |

| IUPAC Name | 2-Bromo-1-ethoxy-4-vinylbenzene | Standard nomenclature defining substitution pattern. |

| CAS Number | 34039-31-1 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₁₀H₁₁BrO | Determines stoichiometric calculations. |

| Molecular Weight | 227.10 g/mol | Critical for precise molar equivalent calculations in catalysis. |

| Hydrogen Bond Acceptors | 1 (Ether Oxygen) | Influences solvent interactions (e.g., solubility in polar aprotic solvents). |

Orthogonal Reactivity Logic

The true value of 2-Bromo-1-ethoxy-4-vinylbenzene lies in its orthogonal reactivity . A chemist can selectively target the vinyl group while leaving the aryl bromide intact, or vice versa.

-

Aryl Bromide-Directed: Reactions like the Suzuki-Miyaura[2] or Buchwald-Hartwig couplings target the C-Br bond. To ensure orthogonality, radical inhibitors (like BHT) must be deployed to prevent the vinyl group from undergoing thermal autopolymerization at elevated temperatures.

-

Vinyl-Directed: Reversible Addition−Fragmentation Chain Transfer (RAFT) polymerization[3] or Heck vinylation[4] targets the alkene. The C-Br bond is entirely stable to standard radical polymerization conditions, allowing the synthesis of functionalized polymers that can be post-modified via cross-coupling.

Caption: Orthogonal reactivity pathways of 2-Bromo-1-ethoxy-4-vinylbenzene.

Experimental Workflows: Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a specific analytical check to confirm success before proceeding.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the bromo position while preserving the polymerizable vinyl group. Causality: Pd(dppf)Cl₂ is selected because its large bite angle forces the palladium center into a geometry that accelerates reductive elimination, overcoming the electron-rich nature of the ethoxy-substituted ring.

-

Preparation & Baseline: Dissolve 2-Bromo-1-ethoxy-4-vinylbenzene (1.0 eq, 227.10 mg for 1 mmol) and the target arylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v).

-

Self-Validation: Run a baseline TLC (Hexanes/EtOAc 9:1) and LC-MS to establish the exact retention time and m/z (226/228 doublet) of the starting material.

-

-

Catalyst & Inhibitor Addition: Add K₂CO₃ (2.0 eq) as the base, Pd(dppf)Cl₂ (0.05 eq) as the catalyst, and Butylated hydroxytoluene (BHT, 0.1 eq).

-

Causality: BHT is critical. It acts as a radical scavenger, preventing the thermal initiation of the vinyl group at reaction temperatures.

-

-

Reaction Execution: Purge the vessel with Argon for 10 minutes, seal, and heat to 80°C for 12 hours.

-

Self-Validation: At the 2-hour mark, withdraw a 10 µL aliquot. LC-MS must show the disappearance of the 226/228 m/z doublet. The UV trace must remain sharp; a broad baseline hump indicates polymer formation and failure of the BHT inhibition.

-

-

Workup & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography.

-

Self-Validation: ¹H NMR of the purified product must display the characteristic vinyl proton doublet of doublets (dd) at ~5.2 ppm and ~5.7 ppm, confirming the alkene survived the catalytic cycle intact.

-

Caption: Step-by-step self-validating workflow for chemoselective Suzuki-Miyaura coupling.

Protocol B: Controlled Radical Polymerization (RAFT)

Objective: Polymerize the vinyl group to create a functionalized polystyrene derivative bearing pendant bromo and ethoxy groups for post-polymerization modification. Causality: RAFT is utilized instead of standard free-radical polymerization to ensure a low dispersity (Ð) and living chain ends, enabling the future synthesis of block copolymers[5].

-

Monomer Purification: Pass 2-Bromo-1-ethoxy-4-vinylbenzene through a short plug of basic alumina to remove any commercial storage inhibitors (e.g., tert-butylcatechol).

-

Self-Validation: UV-Vis spectroscopy of the eluent must confirm the complete absence of inhibitor absorption bands.

-

-

Reaction Assembly: In a Schlenk flask, combine the purified monomer, 2-Cyanoprop-2-yl dithiobenzoate (CPDB) as the RAFT agent, and AIBN (initiator) in toluene. Use a molar ratio of Monomer:CPDB:AIBN = 100:1:0.1.

-

Causality: The 10:1 ratio of RAFT agent to initiator ensures that the vast majority of polymer chains are initiated by the reversible chain transfer agent, preserving the "living" nature of the polymerization.

-

-

Degassing & Heating: Perform three rapid freeze-pump-thaw cycles to remove dissolved oxygen (a radical quencher). Backfill with Argon and heat to 70°C.

-

Self-Validation: Monitor monomer conversion via ¹H NMR by comparing the integration of the shrinking vinyl protons against the stable ethoxy -CH₃ protons.

-

-

Termination: Once conversion reaches ~70% (to maintain high chain-end fidelity), cool the flask rapidly to 0°C and precipitate the polymer into cold methanol.

-

Self-Validation: Gel Permeation Chromatography (GPC) must reveal a unimodal peak with a dispersity (Ð) < 1.2. A bimodal peak indicates termination by recombination, invalidating the living character of the protocol.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from[Link]

-

Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559-5562. Retrieved from[Link]

-

Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. Retrieved from[Link]

Sources

Bifunctional Orthogonality in Organic Synthesis: A Technical Whitepaper on 2-Bromo-1-ethoxy-4-vinylbenzene

Executive Summary

In the landscape of advanced organic synthesis and materials science, bifunctional building blocks serve as the critical linchpins for designing complex molecular architectures. 2-Bromo-1-ethoxy-4-vinylbenzene (CAS: 34039-31-1) [1] represents a highly versatile, orthogonally reactive monomer. By embedding an aryl bromide, an electron-donating ethoxy ether, and a polymerizable vinyl group within a single benzene ring, this compound offers a unique platform for both small-molecule drug discovery and the engineering of functionalized polymeric carriers[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the structure-property relationships of this molecule, map its orthogonal reactivity, and provide field-proven, self-validating protocols for its application in the laboratory.

Physicochemical Profiling & Structure-Property Relationships

Understanding the physical characteristics of 2-Bromo-1-ethoxy-4-vinylbenzene is foundational to predicting its behavior in the reactor. Its macroscopic properties are directly dictated by its structural asymmetry, the heavy halogen atom, and the polar ether linkage.

Quantitative Data Summary

| Property | Value | Causality / Structural Basis |

| Molecular Formula | C₁₀H₁₁BrO | N/A |

| Molecular Weight | 227.10 g/mol | High molecular weight contributes to lower volatility compared to standard styrene derivatives. |

| Boiling Point | ~250–260 °C (760 mmHg) | Elevated significantly by the heavy bromine atom (strong London dispersion forces) and the polar ethoxy dipole. |

| Density | ~1.35 g/cm³ | High mass-to-volume ratio driven by the dense packing of the bromine substituent relative to the carbon framework. |

| Refractive Index | ~1.57 | High polarizability resulting from the extended π-conjugation of the styrene system combined with the lone pairs on the bromine and oxygen atoms. |

| Appearance | Colorless to pale yellow liquid | Structural asymmetry disrupts solid crystal packing, keeping it liquid at room temperature. Yellowing indicates trace auto-oxidation. |

Note: To maintain the colorless liquid state and prevent auto-polymerization during storage, the compound must be stabilized (typically with 10–50 ppm of 4-tert-butylcatechol, TBC) and stored under an inert atmosphere at 2–8 °C.

Mechanistic Pathways: Orthogonal Reactivity

The strategic value of 2-bromo-1-ethoxy-4-vinylbenzene lies in its orthogonal reactivity . The molecule presents two primary reactive sites that operate under entirely different mechanistic paradigms: the electrophilic C(sp²)–Br bond and the nucleophilic/polymerizable terminal olefin.

By carefully selecting catalytic systems, researchers can address one functional group while leaving the other completely intact.

Orthogonal reactivity pathways of 2-bromo-1-ethoxy-4-vinylbenzene.

Experimental Methodologies: Self-Validating Protocols

A chemical protocol is only as robust as its built-in controls. When working with a bifunctional molecule like 2-bromo-1-ethoxy-4-vinylbenzene, the primary risk is cross-reactivity (e.g., initiating a Heck coupling with the molecule's own vinyl group during a Suzuki reaction). The following methodologies are designed as self-validating systems to ensure chemoselectivity.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C–C bond at the C2 position while strictly preserving the C4 vinyl moiety for downstream applications.

Causality & Design: To prevent intermolecular Heck-type oligomerization, we utilize a highly active boronic acid and a catalyst system (Pd(PPh₃)₄ / K₂CO₃) that undergoes transmetalation much faster than olefin insertion. Furthermore, a radical inhibitor is added to prevent thermal auto-polymerization of the styrene moiety at elevated temperatures.

Step-by-Step Workflow:

-

Preparation & Degassing: In a Schlenk flask, dissolve 2-Bromo-1-ethoxy-4-vinylbenzene (1.0 equiv) and the target arylboronic acid (1.2 equiv) in a 4:1 mixture of THF/H₂O. Sparge with Argon for 15 minutes.

-

Causality: Oxygen quenches the Pd(0) catalyst and can initiate unwanted radical polymerization of the vinyl group.

-

-

Inhibitor Addition: Add 0.01 equiv of BHT (Butylated hydroxytoluene).

-

Causality: Scavenges trace radicals to strictly prevent thermal polymerization of the styrene unit at 70 °C.

-

-

Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv). Heat the mixture to 70 °C for 6 hours.

-

Causality: K₂CO₃ accelerates transmetalation, ensuring the Suzuki pathway outcompetes the Heck olefin insertion pathway.

-

-

Self-Validation (Monitoring): Extract a 50 µL aliquot, filter through a silica plug, and analyze via GC-MS.

-

Validation Check: The disappearance of the m/z 226/228 doublet confirms complete consumption of the starting material. The absence of high-molecular-weight smearing on a parallel TLC plate validates that oligomerization was successfully suppressed.

-

-

Workup: Quench with distilled water, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Self-validating workflow for chemoselective Suzuki cross-coupling.

Protocol B: Controlled Radical Polymerization (RAFT)

Objective: Synthesize a well-defined poly(2-bromo-1-ethoxy-4-vinylbenzene) scaffold, leaving the aryl bromide intact for post-polymerization modification.

Step-by-Step Workflow:

-

Preparation: Combine the monomer, a Chain Transfer Agent (e.g., CPDB - 4-Cyanopentanoic acid dithiobenzoate), and an initiator (AIBN) in anisole. (Ratio Monomer:CTA:Initiator = 100:1:0.1).

-

Deoxygenation: Perform 3 rigorous freeze-pump-thaw cycles to remove all dissolved oxygen.

-

Polymerization: Heat the sealed ampoule at 70 °C for 12 hours.

-

Self-Validation (Analysis): Quench the reaction by rapid cooling and exposure to air. Precipitate the polymer in cold methanol and analyze via Gel Permeation Chromatography (GPC/SEC).

-

Validation Check: A monomodal peak with a dispersity (Đ) < 1.2 confirms the living character of the polymerization and proves the absence of unwanted chain transfer to the bromo or ethoxy groups.

-

Applications in Drug Development & Advanced Materials

The unique physical and chemical characteristics of 2-bromo-1-ethoxy-4-vinylbenzene make it highly sought after in two primary domains:

-

Small Molecule API Development: The bromo-ethoxy-styrene motif is a powerful intermediate for synthesizing rigidified ether-based pharmacophores. The ethoxy group acts as a hydrogen-bond acceptor and modulates lipophilicity (LogP) to enhance cellular permeability. Meanwhile, the vinyl group can be oxidatively cleaved (via ozonolysis or Lemieux-Johnson oxidation) to an aldehyde or carboxylic acid, serving as a versatile handle for late-stage functionalization in drug discovery pipelines.

-

Advanced Polymeric Carriers: Polymeric scaffolds derived from this monomer possess a high density of reactive aryl bromide sites. These sites can undergo post-polymerization modification via Buchwald-Hartwig amination to attach targeting ligands, solubilizing groups, or fluorophores, creating highly customized, targeted drug delivery vehicles.

References

- 2-Bromo-1-ethoxy-4-vinylbenzene (CAS 34039-31-1)

- CAS 34039-31-1 Physical Properties and D

Sources

A Technical Guide to the Solubility of 2-Bromo-1-ethoxy-4-vinylbenzene in Organic Solvents: A Predictive and Methodological Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-1-ethoxy-4-vinylbenzene is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel materials and pharmaceutical agents. The strategic placement of its bromo, ethoxy, and vinyl functional groups offers multiple avenues for synthetic transformations. A thorough understanding of its solubility profile in common organic solvents is a critical prerequisite for its effective use in reaction design, purification processes like crystallization and chromatography, and formulation development.

This technical guide addresses the notable absence of comprehensive, publicly available solubility data for 2-Bromo-1-ethoxy-4-vinylbenzene. It provides a robust theoretical framework for predicting its solubility based on an analysis of its molecular structure and the fundamental principle of "like dissolves like."[1][2] Furthermore, this document presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data tailored to their specific laboratory conditions.

Introduction: The Synthetic Utility of 2-Bromo-1-ethoxy-4-vinylbenzene

The molecular architecture of 2-Bromo-1-ethoxy-4-vinylbenzene makes it a valuable intermediate. The vinyl group is amenable to polymerization and various addition reactions, while the bromo substituent is a prime functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational for constructing complex molecular skeletons.[3] The ethoxy group modulates the electronic properties of the benzene ring, influencing the reactivity of the other substituents.

The successful application of this compound hinges on its solubility. For instance:

-

Reaction Kinetics: Achieving a homogeneous solution is often necessary to ensure that reactants can collide and react efficiently.

-

Purification: Knowledge of solubility is essential for developing effective crystallization procedures and for selecting appropriate mobile phases in chromatographic separations.[4]

-

Formulation: In drug development and materials science, solubility in various media dictates how a compound can be prepared and delivered for its intended application.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its intermolecular interactions with the solvent. By dissecting the structure of 2-Bromo-1-ethoxy-4-vinylbenzene, we can predict its behavior in different classes of organic solvents.

Molecular Structure Analysis

The molecule's overall polarity is a balance between its nonpolar and polar components:

-

Nonpolar Moieties: The benzene ring, the ethyl portion of the ethoxy group, and the vinyl group are all nonpolar hydrocarbon structures. These large regions dominate the molecular surface area, suggesting strong van der Waals interactions.

-

Polar Moieties: The carbon-bromine (C-Br) bond and the carbon-oxygen (C-O) ether linkage are polar covalent bonds due to differences in electronegativity between the constituent atoms.[5] However, the molecule lacks protic hydrogens and therefore cannot act as a hydrogen bond donor. The oxygen atom in the ethoxy group can act as a weak hydrogen bond acceptor.

This structural composition results in a molecule that is predominantly nonpolar and lipophilic.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," 2-Bromo-1-ethoxy-4-vinylbenzene is expected to be most soluble in solvents of low to moderate polarity.[1][2] A qualitative prediction of its solubility is summarized in the table below.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar nature of these solvents aligns well with the large hydrocarbon structure of the solute, maximizing favorable van der Waals interactions.[1] |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile | High to Moderate | These solvents possess dipoles that can interact with the polar C-Br and C-O bonds of the solute. Solubility is expected to be high, decreasing slightly as solvent polarity increases. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While the solute can accept weak hydrogen bonds via its ethoxy group, it cannot donate them. The strong hydrogen-bonding network of these solvents is not easily disrupted by the largely nonpolar solute. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The significant energy required to break the strong hydrogen bonds in water or the strong dipole-dipole interactions in DMSO is not compensated by interactions with the nonpolar solute. |

Gold-Standard Protocol for Experimental Solubility Determination

To move beyond prediction to quantitative analysis, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound.[1][6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology

This protocol is designed to be self-validating by ensuring that a true equilibrium state is achieved and measured accurately.

1. Materials and Preparation:

-

Accurately weigh an excess amount of 2-Bromo-1-ethoxy-4-vinylbenzene into a series of glass vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, confirming that the resulting solution is saturated.

-

Add a precise, known volume of the desired organic solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation during the experiment.

2. Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator (e.g., at 25°C).

-

Agitate the mixtures for a prolonged period, typically 24 to 72 hours.[1] Causality: This extended agitation is crucial to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.

3. Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature, permitting the excess solid to settle.

-

To ensure complete removal of undissolved particulates, centrifuge the vials.

-

Carefully withdraw the clear supernatant using a glass pipette. For the final separation step, filter the supernatant through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter). Causality: A PTFE filter is chosen for its broad chemical compatibility and low analyte-binding properties, ensuring that the measured concentration is not artificially lowered by adsorption of the solute onto the filter material.[1]

4. Quantification:

-

The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[1]

-

Self-Validation Step: A calibration curve must be generated using standard solutions of 2-Bromo-1-ethoxy-4-vinylbenzene of known concentrations. This curve validates the accuracy and linearity of the analytical method.

-

Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve.

5. Data Analysis and Reporting:

-

Using the HPLC data and the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), explicitly stating the temperature at which the measurement was made.

Conclusion

While direct, published quantitative data on the solubility of 2-Bromo-1-ethoxy-4-vinylbenzene is scarce, a robust understanding of its molecular properties allows for a strong predictive assessment. The compound is anticipated to be highly soluble in nonpolar and polar aprotic organic solvents and poorly soluble in highly polar, protic solvents like water. For researchers requiring precise quantitative data for process optimization, reaction design, or formulation, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically rigorous method for its determination. This combination of theoretical prediction and practical methodology equips scientists with the necessary tools to effectively utilize this versatile synthetic intermediate.

References

- General Experimental Protocol for Determining Solubility - Benchchem.

- Solubility test for Organic Compounds.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.

- 2-Bromo-1-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 18787093 - PubChem.

- Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide - Benchchem.

- 2-Bromo-1-ethoxy-4-ethylbenzene - MilliporeSigma.

- Application Notes and Protocols for 2-Bromo-4-ethoxy-1-nitrobenzene - Benchchem.

- physical and chemical properties of 2-Bromo-1-iodo-4-methylbenzene - Benchchem.

- Solubility of Organic Compounds - Chemistry.

- Solvent Miscibility Table - MilliporeSigma.

- solubility profile of 2-Bromo-1-isopropyl-4-nitrobenzene in common lab solvents - Benchchem.

- Benzene, 1-bromo-4-ethoxy- - the NIST WebBook.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews.

- Chemical Properties of Benzene, 1-bromo-4-ethoxy- (CAS 588-96-5) - Cheméo.

- A Comparative Guide to the Reactivity of 2- Bromo-4-ethoxy-1-nitrobenzene and 2-Bromo-4 - Benchchem.

- Which Bond Is More Polar? - YouTube.

- Molecular Polarity - Prepar

- Vinyl bromide synthesis by bromination or substitution - Organic Chemistry Portal.

- Properties of Solvents Used in Organic Chemistry.

- Solubility Parameters - ResearchG

- Electronegativity and Bond Polarity | Edexcel A-Level Chemistry.

Sources

commercial availability of 2-Bromo-1-ethoxy-4-vinylbenzene

Executive Briefing 2-Bromo-1-ethoxy-4-vinylbenzene (CAS: 34039-31-1) is a highly versatile, orthogonally reactive building block utilized in advanced materials science and pharmaceutical development[1]. Featuring both a polymerizable vinyl group and a cross-coupling-ready aryl bromide, this compound allows researchers to execute complex synthetic sequences without the need for protecting group chemistry. This whitepaper details its commercial landscape, mechanistic pathways, and self-validating experimental workflows.

Physicochemical Profiling & Commercial Landscape

Understanding the baseline parameters of 2-Bromo-1-ethoxy-4-vinylbenzene is critical for reaction design and supply chain logistics. The compound is globally available through specialized chemical vendors such as [1] and [2], typically supplied at a purity of ≥98%.

Table 1: Physicochemical and Commercial Data

| Parameter | Specification / Data |

| Chemical Name | 2-Bromo-1-ethoxy-4-vinylbenzene |

| CAS Registry Number | 34039-31-1 |

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.10 g/mol |

| SMILES | C=CC1=CC=C(OCC)C(Br)=C1 |

| Commercial Purity | ≥ 98%[2] |

| Primary Suppliers | BLD Pharm, Bide Pharm[1],[2] |

Orthogonal Reactivity & Mechanistic Pathways

The strategic value of 2-Bromo-1-ethoxy-4-vinylbenzene lies in its orthogonal reactivity. The vinyl moiety and the aryl bromide can be addressed independently under specific catalytic conditions.

Synthetic Origin: The Wittig Olefination When not sourced commercially, 2-Bromo-1-ethoxy-4-vinylbenzene is synthesized via the Wittig olefination of 3-bromo-4-ethoxybenzaldehyde. The mechanism proceeds through the deprotonation of methyltriphenylphosphonium bromide to form a reactive phosphonium ylide. According to modern mechanistic dissections, the ylide and aldehyde undergo a highly asynchronous [2+2] cycloaddition to form an oxaphosphetane intermediate, which subsequently undergoes cycloreversion to yield the alkene and triphenylphosphine oxide[3].

Mechanistic pathway of the Wittig olefination yielding 2-Bromo-1-ethoxy-4-vinylbenzene.

Downstream Application: Suzuki-Miyaura Cross-Coupling The aryl bromide site serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions, such as the [4]. The oxidative addition of the aryl bromide to the Pd(0) catalyst is highly efficient, allowing for the installation of diverse aryl or alkyl groups while leaving the vinyl group intact for subsequent polymerization or metathesis[5].

Bifunctional orthogonal reactivity map of 2-Bromo-1-ethoxy-4-vinylbenzene.

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies incorporate intrinsic feedback loops to ensure experimental success.

Protocol A: Wittig Synthesis of 2-Bromo-1-ethoxy-4-vinylbenzene Causality Focus: Potassium tert-butoxide (KOtBu) is selected as the base because its steric bulk prevents nucleophilic attack on the aldehyde, acting strictly as a proton acceptor to generate the ylide.

-

Preparation : Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C.

-

Ylide Generation : Add KOtBu (1.2 equiv) portion-wise. Self-Validation: The suspension will immediately turn a vibrant, persistent yellow, visually confirming the successful generation of the active phosphonium ylide.

-

Coupling : Dissolve 3-bromo-4-ethoxybenzaldehyde (1.0 equiv) in a minimal volume of THF and add dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

-

In-Process Control (IPC) : Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The aldehyde starting material (UV active, lower Rf) must be completely consumed, replaced by a non-polar spot (higher Rf) corresponding to the styrene derivative.

-

Workup & Purification : Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Concentrate the organic layer and triturate the crude residue with cold hexanes. Self-Validation: Triphenylphosphine oxide (Ph3P=O) is insoluble in cold hexanes and will precipitate as a white solid, allowing for rapid physical separation via filtration. Purify the filtrate via silica gel chromatography to yield the pure product.

Protocol B: Chemoselective Suzuki-Miyaura Coupling Causality Focus: A bidentate ligand system (e.g., dppf) is crucial here. It enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and preventing the catalyst from improperly coordinating with the substrate's own vinyl group[4].

-

Preparation : Charge a Schlenk flask with 2-Bromo-1-ethoxy-4-vinylbenzene (1.0 equiv), phenylboronic acid (1.1 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent System : Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Causality: The biphasic system ensures the solubility of the organic electrophile in dioxane while the aqueous phase dissolves the inorganic base necessary for the transmetalation step.

-

Reaction : Heat to 80 °C for 4 hours under argon.

-

In-Process Control (IPC) : Analyze via GC-MS. Self-Validation: The successful coupling is confirmed by the disappearance of the m/z 227/229 isotopic doublet (characteristic of the aryl bromide) and the emergence of a singular product peak at m/z 224.

-

Workup : Cool to room temperature, dilute with water, and extract with dichloromethane. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-ethoxy-4-vinylbenzene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-1-ethoxy-4-vinylbenzene. It is intended for researchers, scientists, and drug development professionals who may utilize this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure accuracy and promote a culture of safety.

Compound Profile and Hazard Identification

2-Bromo-1-ethoxy-4-vinylbenzene is a substituted aromatic compound. Its structure, featuring a vinyl group and a bromine atom, makes it a useful intermediate in organic synthesis.[1] However, these same functional groups contribute to its potential reactivity and associated hazards. The vinyl group, in particular, makes the molecule susceptible to polymerization, a reaction that can be initiated by heat, light, or the presence of catalysts.[2]

A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this compound and its structural relatives are categorized according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification for Structurally Similar Compounds

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4][5][6] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][4] |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects |[6] |

Note: This table is compiled from data for structurally related compounds. A specific Safety Data Sheet (SDS) for 2-Bromo-1-ethoxy-4-vinylbenzene should always be consulted when available.

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5][7][8] The brominated nature of the molecule also means that thermal decomposition can lead to the release of highly toxic and corrosive hydrogen halide vapors.[5]

Reactivity and Chemical Incompatibility

Understanding the chemical reactivity of 2-Bromo-1-ethoxy-4-vinylbenzene is paramount to preventing hazardous incidents. The vinylbenzene (styrene) moiety is known to be more reactive towards electrophilic aromatic substitution than benzene itself.[9][10] The key concern, however, is the potential for uncontrolled polymerization.

Furthermore, brominated organic compounds can react vigorously with certain classes of chemicals.[11] It is crucial to segregate this compound from incompatible materials.

Key Incompatibilities:

-

Strong Oxidizing Agents: Can lead to violent reactions and risk of fire or explosion.[5][12]

-

Heat, Sparks, and Open Flames: The compound may be combustible, and ignition sources should be strictly avoided.[5][6]

-

Direct Sunlight: UV light can initiate polymerization.

-

Reducing Agents and Alkalis: Should be stored separately to prevent unintended reactions.[11]

-

Powdered Metals: Dry bromine and brominated compounds can react violently with metals like aluminum.[11][13]

Caption: Chemical Incompatibility and Hazardous Reactions Diagram.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is essential for mitigating the risks associated with 2-Bromo-1-ethoxy-4-vinylbenzene.[11]

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[8][13]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield may be required for operations with a higher risk of splashing.[4][14]

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are required.[14] Chemically resistant gloves (e.g., Viton®, nitrile rubber - consult manufacturer's specifications) must be worn.[6][15] Wash hands thoroughly after handling.[4][5]

-

Respiratory Protection: If working outside a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[13]

Storage Requirements

Proper storage is critical to maintain the chemical's stability and prevent hazardous reactions.[11]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[4][11]

-

Containers: Keep containers tightly closed to prevent the release of vapors.[4][8] Ensure containers are clearly and accurately labeled.[11]

-

Conditions to Avoid: Protect from direct sunlight, heat, and all sources of ignition.[5][11][15]

Caption: A standard workflow for the safe handling of the chemical.

Emergency and Spill Procedures

Immediate and correct response to an emergency is critical.

First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][8]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][13]

Spill Management

-

Minor Spills: Evacuate non-essential personnel. Ensure adequate ventilation and eliminate all ignition sources.[5] Absorb the spill with an inert, non-combustible material such as dry sand or vermiculite.[14] Do not use combustible absorbents like sawdust.[14] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][16]

-

Major Spills: Evacuate the area immediately and contact your institution's emergency response team.[14]

Waste Disposal

Disposal of 2-Bromo-1-ethoxy-4-vinylbenzene and any contaminated materials must be handled as hazardous waste.[17]

-

Waste Collection: Collect waste in a designated, tightly sealed, and properly labeled container. Label as "Halogenated Organic Waste."[11]

-